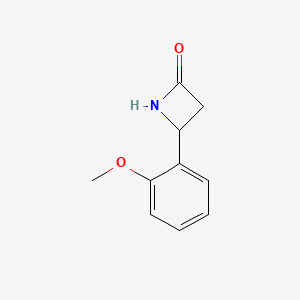

4-(2-Methoxyphenyl)-2-azetidinone

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

4-(2-methoxyphenyl)azetidin-2-one |

InChI |

InChI=1S/C10H11NO2/c1-13-9-5-3-2-4-7(9)8-6-10(12)11-8/h2-5,8H,6H2,1H3,(H,11,12) |

InChI Key |

OPCBACSCOBGIRF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2CC(=O)N2 |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 4 2 Methoxyphenyl 2 Azetidinones

Ring Opening Reactions and Subsequent Derivatization

The reactivity of the 2-azetidinone ring is dominated by its susceptibility to nucleophilic attack, leading to the cleavage of one of the amide bonds. This ring-opening is a versatile strategy for the synthesis of various acyclic and heterocyclic compounds. The strained four-membered ring facilitates these transformations, which can be initiated by a variety of nucleophiles. nih.gov

Hydrolytic Cleavage:

Under acidic or basic conditions, the β-lactam ring of 4-(2-methoxyphenyl)-2-azetidinone can undergo hydrolysis to yield the corresponding β-amino acid. The reaction proceeds via nucleophilic attack of water or hydroxide (B78521) ion on the carbonyl carbon of the lactam.

A study on the hydrolysis of 1,4-bis(alkoxycarbonyl)azetidin-2-ones demonstrated that the ester function is preferentially hydrolyzed under both chemical and enzyme-catalyzed conditions, with the azetidinone ring remaining intact under certain conditions. walshmedicalmedia.com However, with stronger conditions or different substitution patterns, the β-lactam ring can be cleaved. For instance, acidic hydrolysis of 3-TIPSO-β-lactams provides access to isoserines. nih.gov While specific studies on the hydrolysis of this compound are not extensively documented, the general principles of β-lactam chemistry suggest that it would yield 3-amino-3-(2-methoxyphenyl)propanoic acid.

Reductive Cleavage:

Reductive cleavage of the β-lactam ring can also be achieved using various reducing agents. For example, sodium borohydride (B1222165) has been shown to surprisingly cleave the peptide bond in N-protected Polymyxin B under mild conditions. masterorganicchemistry.com While specific examples for this compound are scarce, similar reactivity could be anticipated.

Nucleophilic Ring Opening with Other Nucleophiles:

A wide array of nucleophiles can be employed to open the β-lactam ring, leading to a diverse range of derivatives. These reactions often proceed via an SN2 mechanism at the C4 position or by nucleophilic acyl substitution at the carbonyl carbon. The regioselectivity of the attack is influenced by the substituents on the ring and the nature of the nucleophile.

The β-lactam synthon method has been extensively developed, utilizing the ring-opening of β-lactams to synthesize medicinally important compounds. nih.gov For example, methanolysis of certain β-lactams in the presence of triethylamine (B128534) and 4-dimethylaminopyridine (B28879) (DMAP) affords the corresponding β-amino acid methyl esters. nih.gov Furthermore, ring-opening coupling with amino acid esters can lead to the formation of dipeptides. nih.gov

The following table summarizes potential ring-opening reactions and the resulting derivatized products from this compound:

| Reagent/Condition | Product | Reference |

| H₃O⁺ / Heat | 3-Amino-3-(2-methoxyphenyl)propanoic acid | nih.gov |

| NaOH / H₂O | Sodium 3-amino-3-(2-methoxyphenyl)propanoate | nih.gov |

| LiAlH₄ | 3-Amino-3-(2-methoxyphenyl)propan-1-ol | masterorganicchemistry.com |

| R-NH₂ | N-Substituted 3-amino-3-(2-methoxyphenyl)propanamide | nih.gov |

| R-OH / Acid or Base | Alkyl 3-amino-3-(2-methoxyphenyl)propanoate | nih.gov |

Functional Group Interconversions on the 2-Methoxyphenyl Moiety

The 2-methoxyphenyl substituent on the azetidinone ring provides a site for further chemical modification, allowing for the synthesis of a library of derivatives with potentially altered biological activities. These transformations can be performed while keeping the β-lactam ring intact under carefully controlled conditions.

Ether Cleavage:

The methoxy (B1213986) group of the 2-methoxyphenyl moiety can be cleaved to unveil a phenolic hydroxyl group. This transformation is typically achieved using strong protic acids such as HBr and HI, or with Lewis acids like BBr₃ or AlCl₃. researchgate.net The resulting phenol (B47542) can then serve as a handle for further functionalization, such as etherification or esterification.

For instance, selective cleavage of aromatic methoxy groups adjacent to a carbonyl function without affecting other methoxy groups has been reported using AlCl₃ and BCl₃. researchgate.net While direct application on this compound is not explicitly detailed in the available literature, these methods are generally applicable to aryl methyl ethers.

Electrophilic Aromatic Substitution:

The phenyl ring of the 2-methoxyphenyl group is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The methoxy group is an ortho-, para-directing and activating substituent. libretexts.org However, the substitution pattern will also be influenced by the steric hindrance imposed by the adjacent azetidinone ring.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the aromatic ring, likely at the position para to the methoxy group. libretexts.org

Halogenation: Treatment with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst can introduce a halogen atom onto the aromatic ring. wikipedia.org

The table below outlines potential functional group interconversions on the 2-methoxyphenyl moiety:

| Reaction | Reagent/Condition | Expected Major Product | Reference |

| Ether Cleavage | HBr or HI, heat | 4-(2-Hydroxyphenyl)-2-azetidinone | wikipedia.org |

| Ether Cleavage | BBr₃, CH₂Cl₂ | 4-(2-Hydroxyphenyl)-2-azetidinone | researchgate.net |

| Nitration | HNO₃, H₂SO₄ | 4-(5-Nitro-2-methoxyphenyl)-2-azetidinone | libretexts.org |

| Bromination | Br₂, FeBr₃ | 4-(5-Bromo-2-methoxyphenyl)-2-azetidinone | wikipedia.org |

Stereochemical Integrity During Transformations

The stereochemistry of the C3 and C4 positions of the 2-azetidinone ring is crucial for its biological activity. Therefore, understanding and controlling the stereochemical outcome of chemical transformations is of paramount importance.

The stereochemistry of the β-lactam ring is often established during its synthesis, for example, through the Staudinger cycloaddition reaction, which can be controlled to yield either cis or trans isomers. nih.gov The stereochemical integrity during subsequent reactions depends on the mechanism of the transformation.

Reactions at C4:

Nucleophilic substitution reactions at the C4 position, if they proceed through an SN2 mechanism, will result in an inversion of configuration at this center. youtube.com For example, if a leaving group at C4 of a (4R)-isomer is displaced by a nucleophile, the resulting product will have a (4S)-configuration.

Base-promoted epimerization at the C4 position has been observed in certain β-lactams. For instance, a study on cis-4-formyl-2-azetidinones described methods for their regiospecific C4-epimerization. nih.gov This indicates that the stereocenter at C4 can be labile under certain conditions, particularly when an activating group is present.

Ring-Opening Reactions:

If the ring-opening reaction involves an attack at the carbonyl carbon, the stereocenter at C4 is typically preserved. However, if the reaction proceeds via cleavage of the C4-N1 bond, the stereochemical integrity at C4 might be compromised depending on the subsequent steps.

Transformations on the 2-Methoxyphenyl Moiety:

Reactions that exclusively modify the 2-methoxyphenyl group, such as ether cleavage or electrophilic aromatic substitution, are generally not expected to affect the stereocenters of the azetidinone ring, provided the reaction conditions are mild enough to not induce epimerization.

The stereochemical outcome of various transformations is summarized in the table below:

| Transformation | Position | Stereochemical Outcome | Reference |

| SN2 Substitution | C4 | Inversion of configuration | youtube.com |

| Base-catalyzed Epimerization | C4 | Racemization or epimerization | nih.gov |

| Nucleophilic Acyl Substitution | C2 (Carbonyl) | Retention of configuration at C3 and C4 | nih.gov |

| Functionalization of Phenyl Ring | - | Generally retention of configuration at C3 and C4 | libretexts.org |

Structure Activity Relationship Sar and Design Principles for 4 2 Methoxyphenyl 2 Azetidinone Scaffolds

Influence of the 2-Methoxyphenyl Substituent on Molecular Recognition

The 2-methoxyphenyl group at the C-4 position of the azetidinone ring plays a pivotal role in how these molecules interact with their biological targets. Its influence stems from the specific positioning of the methoxy (B1213986) group and its ability to engage in various non-covalent interactions.

Role of Methoxy Group Position and Substitution Pattern

The position of the methoxy group on the phenyl ring is a critical determinant of biological activity. While the subject compound features a methoxy group at the ortho position, studies on related azetidinones highlight the differential effects of methoxy substitution at various positions (ortho, meta, and para).

The methoxy substituent is prevalent in many natural products and their derived drugs, where it influences ligand-target binding, physicochemical properties, and metabolic stability. nih.gov Its effects are a unique combination of the properties of a hydroxyl and a methyl group. nih.gov For instance, in some azetidinone series, a para-methoxyphenyl group at the C-4 position has been associated with significant antimicrobial activity. derpharmachemica.com In contrast, an ortho-hydroxyphenyl substituent at the same position can confer maximal insecticidal and antifungal properties. derpharmachemica.com

The substitution pattern on the phenyl ring can dramatically alter the molecule's electronic and steric profile. For example, compounds with a 1-(3,4,5-trimethoxyphenyl)azetidin-2-one core, which is a feature of the potent antimitotic agent combretastatin (B1194345) A-4 (CA-4), have shown significant antiproliferative effects. nih.govnih.gov In these scaffolds, the C-4 substituent, such as a 4-methoxyphenyl (B3050149) group, is crucial for activity. nih.gov The presence of multiple methoxy groups, as seen in the 3,4,5-trimethoxyphenyl moiety, often enhances tubulin-targeting activities. nih.gov

The electronic nature of the methoxy group, being an electron-donating group, can influence the reactivity of the aromatic ring and its interaction with biological targets. researchgate.net The specific location of this group dictates the regiochemistry of interactions, guiding the orientation of the molecule within a binding site. researchgate.net

Hydrogen Bonding and π-π Stacking Interactions

The 2-methoxyphenyl group, along with the rest of the azetidinone scaffold, contributes to a complex network of intermolecular interactions, including hydrogen bonding and π-π stacking, which are fundamental for molecular recognition.

Furthermore, the aromatic phenyl ring is capable of engaging in π-π stacking interactions with aromatic residues in a protein's binding pocket. The geometry of these interactions is crucial. Studies on related molecules containing a 2-methoxyphenyl group have shown that the π-system can engage in stacking interactions that are vital for the assembly of supramolecular structures. nih.gov The presence and position of the methoxy group can modulate the electrostatic potential of the aromatic ring, influencing whether face-to-face or offset π-stacking is favored. nih.gov In some cases, π-π stacking interactions work in concert with hydrogen bonds to stabilize the ligand-receptor complex. nih.govstanford.edu The interplay between these non-covalent forces is a key factor in the molecular recognition process.

Impact of Substitutions at N-1 and C-3 Positions on Bioactivity Profiles

Modifications at the N-1 and C-3 positions of the 4-(2-methoxyphenyl)-2-azetidinone scaffold have a profound impact on the resulting biological activity, allowing for the fine-tuning of potency and selectivity. The nature of the substituents at these positions is often a key determinant of the therapeutic efficacy of β-lactam compounds. researchgate.net

Substitutions at the N-1 position are particularly influential. For example, attaching aryl groups to the nitrogen atom is a common strategy in the design of cholesterol absorption inhibitors. derpharmachemica.com In some series, N-1 substitution with a 3,4,5-trimethoxyphenyl group has been shown to be highly effective for antiproliferative activity, mimicking the A-ring of combretastatin A-4. nih.gov The use of a p-ethoxyphenyl group at the N-1 position has also been explored as a protecting group that can be removed to yield N-unsubstituted β-lactams, which are valuable synthetic intermediates. mdpi.com

The C-3 position of the azetidinone ring also offers a critical site for modification. Introducing different substituents at this position can modulate the compound's activity spectrum. For instance, the presence of a chloro group at the C-3 position is a feature in some biologically active azetidinones. ontosight.ai The introduction of alkyl or aryl groups can influence the steric and electronic properties of the molecule, leading to varied biological responses. In some anticancer β-lactams, a trans-oriented substituent at C-3 is preferred for optimal activity. nih.gov

The following table summarizes the observed impact of various substitutions on the bioactivity of azetidinone scaffolds, based on findings from related compounds.

| Position | Substituent | Associated Bioactivity |

| N-1 | Aryl groups | Cholesterol absorption inhibition derpharmachemica.com |

| 3,4,5-Trimethoxyphenyl | Antiproliferative/Antitubulin activity nih.govnih.gov | |

| Cyclohexyl, Isopropyl | Antidiabetic activity derpharmachemica.com | |

| C-3 | Chloro group | General biological activity ontosight.ai |

| Alkylaryl groups | Cholesterol absorption inhibition derpharmachemica.com | |

| Prop-1-en-2-yl | Antiproliferative activity nih.gov | |

| Furan-2-yl | Antiproliferative activity nih.gov | |

| 3,4-Dimethoxyphenyl | Antiproliferative activity nih.gov |

Stereochemical Aspects of Structure-Activity Relationships

The stereochemistry of the substituents on the azetidinone ring is a critical factor that governs the biological activity of these compounds. The β-lactam ring has chiral centers at the C-3 and C-4 positions, and their relative and absolute configurations can lead to significant differences in potency and target selectivity.

In many series of biologically active 4-aryl-2-azetidinones, a trans relationship between the substituents at the C-3 and C-4 positions is found to be crucial for activity. nih.gov For example, in a study of β-lactam analogues of CA-4, the trans isomers were exclusively isolated and shown to be the active conformation for antimitotic properties. nih.gov Crystal structure analyses of various active azetidin-2-ones confirm the prevalence of the trans diastereomer. nih.gov

Rational Design Strategies for Novel Derivatives

The rational design of novel derivatives based on the this compound scaffold leverages the structure-activity relationship data to create new compounds with enhanced potency, selectivity, and improved pharmacological profiles.

One key strategy involves pharmacophore-based design. By identifying the essential structural features required for a particular biological activity, new molecules can be designed to incorporate this pharmacophore. For example, using ezetimibe, a known cholesterol absorption inhibitor containing a β-lactam ring, as a model, new derivatives can be designed by modifying the substituents on the azetidinone core to optimize interactions with the target. researchgate.net Similarly, the structural features of potent natural products like combretastatin A-4 have inspired the design of β-lactam analogues where the 4-(2-methoxyphenyl) group can act as a mimic of the B-ring of CA-4. nih.gov

Medicinal chemistry optimization is another critical approach. This involves the systematic modification of a lead compound to improve its properties. For instance, if initial studies show that the 2-methoxyphenyl group is beneficial, further optimization might involve synthesizing analogues with different substitution patterns on this ring (e.g., di- or tri-methoxy) to probe for improved interactions. nih.gov Similarly, substitutions at the N-1 and C-3 positions can be systematically varied to enhance bioactivity, as suggested by the SAR data.

Computational methods, such as molecular docking, can also guide the rational design process. By simulating how different derivatives bind to a target protein, researchers can prioritize the synthesis of compounds that are predicted to have the highest affinity and most favorable interactions. nih.gov This approach can save significant time and resources in the discovery of new, more effective therapeutic agents. The development of synthetic routes that allow for the controlled introduction of various substituents and the selective formation of the desired stereoisomer is also a cornerstone of the rational design process. ontosight.ai

Computational and Theoretical Chemistry Studies of 4 2 Methoxyphenyl 2 Azetidinone

Quantum Mechanical Studies of Electronic Structure and Conformation

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional shape (conformation) and the distribution of electrons within its structure. For 4-(2-Methoxyphenyl)-2-azetidinone, these studies reveal how the spatial arrangement of the 2-methoxyphenyl group relative to the azetidinone ring influences its stability and reactivity.

Researchers employ methods like Density Functional Theory (DFT) to model the molecule's geometry, calculating key parameters like bond lengths, bond angles, and dihedral angles. These calculations help identify the most stable conformers (rotational isomers) and the energy barriers between them. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are also determined. The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.

For the broader class of 4-aryl-2-azetidinones, conformational analysis is crucial as the orientation of the aryl substituent significantly impacts biological activity. nih.gov Quantum chemistry-based screening has proven effective in identifying optimal candidates for further study by predicting their molecular properties and separating different conformers. researchgate.net This theoretical groundwork is essential for interpreting experimental results and for designing molecules with specific conformational preferences to enhance interaction with biological targets.

Molecular Docking and Binding Affinity Predictions for Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this involves "docking" a potential drug molecule (ligand), such as this compound, into the binding site of a target protein. This simulation helps to predict the binding affinity and mode of interaction, providing insights into the compound's potential biological activity.

For azetidinone derivatives, a variety of biological targets have been explored using this method. These include:

Bacterial Enzymes: The original β-lactam antibiotics function by inhibiting enzymes involved in bacterial cell wall synthesis. Docking studies continue to be used to explore interactions with targets like glucosamine-6-phosphate synthase in various microbial species. tsijournals.com

Cancer-Related Proteins: Many studies focus on docking azetidinone-containing compounds into the active sites of proteins implicated in cancer, such as tubulin, epidermal growth factor receptor (EGFR), and various kinases. nih.govnih.gov The goal is to predict how the molecule might interfere with processes like cell division or signaling pathways.

Other Enzymes: Azetidinones are also investigated as inhibitors for other enzyme classes, such as cholinesterases, which are relevant in neurodegenerative diseases.

The docking process calculates a "docking score," which estimates the binding energy. A lower (more negative) score generally indicates a more stable interaction. The simulation also reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues. asianpubs.org For instance, a hypothetical docking of this compound would analyze how the methoxy (B1213986) group and the lactam ring's carbonyl oxygen interact with the target's active site. tsijournals.comnih.gov

Table 1: Representative Binding Affinity Data from Docking Studies of Azetidinone-Related Scaffolds

| Compound Class | Target Protein | PDB ID | Representative Binding Energy (kcal/mol) |

| 4-Aza-podophyllotoxin Hybrids | Tubulin | 4O2B | -7.5 to -9.8 |

| Quinoxaline Derivatives | EGFR | 4HJO | -9.57 to -12.03 |

| Imidazolone Derivatives | Glucosamine-6-Phosphate Synthase | 1J6S | -7.2 to -8.5 |

This table presents typical binding energy ranges observed in docking studies of various heterocyclic compounds containing scaffolds related to or evaluated alongside azetidinones. The specific values are illustrative of the outputs from such computational analyses.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Optimized Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. The fundamental principle is that variations in a molecule's structural or physicochemical properties directly influence its activity.

In a typical QSAR study involving 4-aryl-2-azetidinone derivatives, a set of synthesized compounds with known biological activities (e.g., antimicrobial IC50 values) is used. nih.gov For each molecule, a large number of "descriptors" are calculated. These descriptors quantify various aspects of the molecule's structure, such as:

Topological descriptors: Related to the connectivity of atoms (e.g., Balaban index, molecular connectivity indices). nih.gov

Thermodynamic descriptors: Such as molar refractivity. researchgate.net

Electronic descriptors: Like ionization potential or dipole moment. researchgate.net

Using statistical methods like multiple linear regression, a mathematical equation is developed that correlates the descriptors with the observed biological activity. researchgate.netajrconline.org A statistically robust QSAR model can then be used to predict the activity of new, unsynthesized compounds. This allows chemists to prioritize the synthesis of candidates that are predicted to be most potent, saving significant time and resources. For example, a QSAR model might reveal that having a bulky, electron-donating group at a specific position on the aryl ring increases activity, guiding further chemical modifications. nih.gov

Reaction Mechanism Simulations for Synthetic Pathways

Computational chemistry is also used to investigate the mechanisms of chemical reactions, providing a detailed, step-by-step understanding of how reactants are converted into products. The most common route for synthesizing the 2-azetidinone ring is the Staudinger cycloaddition, a [2+2] reaction between a ketene (B1206846) and an imine. researchgate.netwikipedia.org

Theoretical simulations of the Staudinger synthesis have provided key insights into its mechanism. The reaction is generally understood to proceed through a two-step process:

Nucleophilic attack of the imine's nitrogen atom on the ketene's central carbon atom, forming a zwitterionic intermediate. wikipedia.orgorganic-chemistry.org

Conrotatory ring closure of the intermediate to form the four-membered β-lactam ring.

Computational studies, particularly using DFT, can model the transition states and intermediates along this reaction pathway. A crucial aspect revealed by these simulations is the origin of stereoselectivity (the preference for forming a cis or trans product). It has been shown that the electronic properties of the substituents on both the imine and the ketene play a key role. organic-chemistry.org Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to accelerate the ring closure, favoring the formation of the cis-azetidinone. Conversely, opposite electronic demands slow the closure, allowing for isomerization of the intermediate and leading to the trans product. organic-chemistry.org Understanding these subtleties allows for better control over the reaction's outcome.

In Silico Evaluation of Molecular Properties Relevant to Biological Activity (e.g., ADME)

Before a compound can be considered a viable drug candidate, it must possess suitable pharmacokinetic properties. These properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion), determine how the drug is taken up by the body, where it goes, how it is broken down, and how it is removed. Predicting these properties early in the discovery process is crucial to avoid costly late-stage failures.

In silico ADME prediction uses computational models to estimate these key drug-like properties without the need for laboratory experiments. nih.gov For a molecule like this compound, a variety of parameters can be calculated using specialized software and web servers (e.g., SwissADME, pkCSM). nih.govmdpi.com These predictions are often guided by established rules of thumb, such as Lipinski's Rule of Five, which outlines molecular properties that correlate with good oral bioavailability.

Table 2: Representative In Silico ADME/Drug-Likeness Predictions for an Azetidinone-like Scaffold

| Property | Descriptor | Predicted Value | Significance |

| Lipophilicity | LogP | 2.5 | Influences solubility and membrane permeability. |

| Solubility | LogS | -3.0 | Affects absorption and formulation. |

| Molecular Weight | MW ( g/mol ) | < 500 | A key component of Lipinski's rules. |

| Hydrogen Bonding | H-bond Donors/Acceptors | 0 / 3 | Impacts solubility and receptor binding. |

| Polarity | Topological Polar Surface Area (TPSA) | 45 Ų | Correlates with membrane permeability. |

| Bioavailability | Bioavailability Score | 0.55 | An overall assessment of drug-likeness. |

This table shows a hypothetical but representative set of in silico ADME predictions for a molecule with a structure similar to this compound. These values are examples of what is generated by ADME prediction tools to assess a compound's potential as a drug.

These computational tools provide a rapid and cost-effective way to screen large numbers of virtual compounds, flagging those with potential ADME liabilities (e.g., poor absorption, rapid metabolism) and helping to prioritize molecules that have a higher probability of success in clinical development. iapchem.org

Medicinal Chemistry Applications of 4 2 Methoxyphenyl 2 Azetidinone As a Scaffold

Role in the Development of Enzyme Inhibitors (e.g., Serine Protease, Tryptase, Elastase)

The 2-azetidinone ring is a well-established pharmacophore for the design of enzyme inhibitors, particularly targeting proteases. Its strained four-membered ring is susceptible to nucleophilic attack by active site residues, such as the serine in serine proteases, leading to covalent modification and inactivation of the enzyme.

Serine Protease and Elastase Inhibition

Substituted 2-azetidinones have been extensively investigated as inhibitors of serine proteases, notably human leukocyte elastase (HLE), an enzyme implicated in inflammatory diseases. nih.govnih.gov The mechanism of inhibition often involves the opening of the β-lactam ring by the active site serine, forming a stable acyl-enzyme intermediate. nih.gov Research has shown that substitutions on the azetidinone ring are critical for inhibitory potency and selectivity.

For instance, studies on N-aryl azetidin-2-ones have demonstrated that incorporating a methoxy (B1213986) substituent on the aromatic ring can influence their effectiveness as HLE inhibitors. nih.gov Furthermore, creating unsaturation at the C-4 position of the azetidinone ring has been shown to be a determinant for biological activity against HLE. nih.gov While direct studies on 4-(2-methoxyphenyl)-2-azetidinone are not extensively documented in this context, the established structure-activity relationships for this class of compounds suggest its potential as a foundational structure for developing new elastase inhibitors. The 2-methoxyphenyl group can engage in specific hydrophobic or steric interactions within the enzyme's binding pocket, potentially influencing potency and selectivity.

Table 1: Examples of Azetidinone-Based Elastase Inhibitors

| Compound Class | Key Structural Feature | Target Enzyme | Observed Activity | Reference |

|---|---|---|---|---|

| N-aryl-3,3-difluoroazetidin-2-ones | Methoxy substituent on N-aryl ring | Human Leukocyte Elastase | Good inactivators | nih.gov |

| trans-4-Ethoxycarbonyl-3-ethyl-1-(4-nitrophenyl-sulfonyl)-azetidin-3-one | N-sulfonyl and C4-ethoxycarbonyl groups | Human Leukocyte Elastase (HLE), Cathepsin G (Cat-G) | Potent, time-dependent inhibition | nih.gov |

| 4-Alkylidene-β-lactams | C4 unsaturation | Human Leukocyte Elastase (LE) | Selective inhibition (lowest IC₅₀ was 4 µM) | nih.gov |

Tryptase Inhibition

Tryptase is a serine protease stored in the secretory granules of mast cells and is a key mediator in inflammatory and allergic responses. nih.gov Its inhibition is a therapeutic strategy for conditions like asthma. The 2-azetidinone scaffold has been successfully employed to create tryptase inhibitors. A notable example is a series of N1-activated C4-carboxy azetidinones, which were identified as potent and selective inhibitors of human tryptase. nih.gov The development of these inhibitors highlights the versatility of the azetidinone core, where modifications at the C4 and N1 positions are crucial for achieving specific and potent enzyme inhibition. This provides a clear rationale for exploring derivatives of this compound in the search for new tryptase inhibitors.

Application in Molecular Hybridization and Dimerization Strategies

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced affinity, better selectivity, or a dual mode of action. The 2-azetidinone scaffold is an attractive component for such strategies due to its proven biological relevance and synthetic tractability.

Researchers have created hybrid molecules by linking the azetidinone core with other heterocyclic systems. For example, novel heterocyclic hybrids of 4-aza-podophyllotoxin, a known anticancer scaffold, have been synthesized and shown to possess significant cytotoxic activity against various cancer cell lines. nih.gov Similarly, new heterocyclic hybrids have been developed by incorporating the azetidinone moiety with pyrrole (B145914) scaffolds, resulting in compounds with promising antimicrobial and antitubercular activities. nih.gov In another approach, N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones were synthesized, effectively creating hybrid molecules combining the azetidinone ring with a phosphonate (B1237965) group, which were evaluated as potential antiviral agents and antibiotic enhancers. nih.gov

While specific examples detailing the use of this compound in dimerization are not prominent, the principles of molecular hybridization are directly applicable. The 2-methoxyphenyl-azetidinone unit can serve as one of the key pharmacophores in a hybrid design, aiming to target multiple biological pathways or to improve the pharmacological profile of a known active agent.

Table 2: Examples of Molecular Hybridization Involving the 2-Azetidinone Scaffold

| Hybrid Strategy | Combined Scaffolds | Resulting Biological Activity | Reference |

|---|---|---|---|

| Anticancer Hybrids | 4-Aza-podophyllotoxin and Azetidinone | Cytotoxicity against KB, HepG2, A549, MCF7 cell lines | nih.gov |

| Antimicrobial/Antitubercular Hybrids | Pyrrole and Azetidinone | Good antimicrobial and antitubercular activity (MIC 1-4 µg/ml) | nih.gov |

| Antiviral/Antibiotic Enhancer Hybrids | Azetidinone and Diethoxyphosphoryl group | Modest antiviral activity (EC₅₀ = 45 µM for human coronavirus 229E) | nih.gov |

Utility as a Synthon for Complex Heterocyclic Structures

In synthetic organic chemistry, a synthon is a structural unit within a molecule that can be formed or assembled by known synthetic operations. The 2-azetidinone skeleton is a highly valuable building block for the synthesis of a wide array of biologically important compounds. nih.gov Its inherent ring strain and multiple functional group handles (the amide carbonyl, the N-H bond, and positions on the ring) allow for diverse chemical transformations.

The 4-aryl-2-azetidinone motif, including this compound, can be used as a starting material or an intermediate in the synthesis of more complex heterocyclic systems. For instance, azetidine-containing building blocks have been used to synthesize pyrazole (B372694) derivatives. chemrxiv.org The Staudinger [2+2] ketene-imine cycloaddition is a standard method to produce N-aryl-2-azetidinones, which can then undergo further modifications. mdpi.com A key transformation is the oxidative removal of an N-aryl group (like a p-methoxyphenyl or p-ethoxyphenyl group) to yield an N-unsubstituted β-lactam. mdpi.com This N-H lactam is a versatile intermediate that can be subsequently functionalized at the nitrogen atom to build a vast library of derivatives.

Patents have described multi-step syntheses where N-p-methoxyphenyl-azetidinone derivatives serve as crucial intermediates for producing other functionalized azetidinones, such as 4-acetoxyl-2-azetidinone, a key precursor for carbapenem (B1253116) antibiotics. google.com This underscores the role of aryl-substituted azetidinones, including structures like this compound, as pivotal synthons in the construction of complex and medicinally relevant molecules.

Future Research Directions and Perspectives

Development of Highly Stereoselective and Sustainable Synthetic Routes for 4-(2-Methoxyphenyl)-2-azetidinone

The biological activity of β-lactam derivatives is highly dependent on their stereochemistry. rsc.org Therefore, the development of synthetic methods that precisely control the three-dimensional arrangement of atoms is crucial. rsc.orgrsc.org Future research will focus on creating highly stereoselective and sustainable routes to synthesize this compound and its derivatives.

Modern synthetic strategies are moving beyond traditional methods to incorporate principles of green chemistry, aiming to reduce waste, energy consumption, and the use of hazardous materials. tandfonline.com Key areas of development include one-pot reactions, the use of metal-free catalysts, and innovative cycloaddition techniques. acs.orgresearchgate.net The Staudinger ketene-imine cycloaddition remains a cornerstone of β-lactam synthesis, and ongoing research seeks to improve its stereoselectivity, often achieving exclusive formation of trans or cis isomers depending on the reaction conditions and substituents. nih.govtandfonline.com For instance, the use of specific catalysts or chiral auxiliaries can direct the stereochemical outcome of the cycloaddition. nih.gov

Furthermore, novel catalytic systems are being explored. Rhodium-catalyzed carbene insertion and copper-catalyzed intramolecular C-N coupling are emerging as powerful tools for constructing the azetidinone ring with high efficiency and stereocontrol. organic-chemistry.orgacs.org The Kinugasa reaction, which can utilize inexpensive starting materials like calcium carbide, represents another promising avenue for sustainable synthesis. organic-chemistry.org These advanced methods aim to provide scalable, environmentally benign, and stereochemically precise access to this compound, facilitating its broader investigation and application. researchgate.net

Table 1: Comparison of Modern Synthetic Strategies for β-Lactam Synthesis

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis | Relevant Findings |

|---|---|---|---|

| Stereoselective Staudinger Reaction | [2+2] cycloaddition of a ketene (B1206846) and an imine. | High control over cis/trans stereochemistry. nih.govmdpi.com | The stereochemistry can be influenced by substituents and reaction conditions, allowing for the selective synthesis of specific diastereomers. nih.govtandfonline.com |

| Green Chemistry Approaches | Use of molecular sieves, sonication, or metal-free catalysts. tandfonline.comresearchgate.net | Reduced reaction times, higher yields, and elimination of hazardous reagents. tandfonline.com | Sonication and stirring with molecular sieves have been shown to be rapid and effective methods for 2-azetidinone synthesis. tandfonline.com |

| Catalytic C-H Activation/Amidation | Transition metal-catalyzed formation of the amide bond within the ring. rsc.org | Direct and efficient construction of the β-lactam core from readily available precursors. | This method is a focus of recent research for its efficiency and novel approach to ring formation. rsc.org |

| Kinugasa Reaction | One-pot synthesis from nitrone derivatives and terminal alkynes. | Utilizes inexpensive starting materials and offers a convergent synthetic route. organic-chemistry.org | Provides a convenient protocol for producing 4-substituted β-lactams. organic-chemistry.org |

Advanced Computational Approaches for Scaffold Optimization and Target Identification

Computational chemistry and in silico drug design have become indispensable tools in modern medicinal chemistry, significantly accelerating the process of drug discovery and development. researchgate.netfrontiersin.org For this compound, these approaches are critical for optimizing its structure to enhance potency and for identifying its molecular targets within the body. peerscientist.comresearchgate.net

Scaffold Optimization: Computational methods allow researchers to design and evaluate novel derivatives of the this compound scaffold virtually. Through techniques like molecular docking, scientists can simulate how different derivatives bind to the active site of a target protein, such as the transpeptidase enzyme involved in bacterial cell wall synthesis. researchgate.netnih.gov This allows for the prediction of binding affinity and the identification of key molecular interactions. researchgate.net By systematically modifying the substituents on the azetidinone ring in silico, researchers can prioritize the synthesis of compounds with the highest predicted activity, saving time and resources. peerscientist.com

Target Identification (Target Fishing): A significant challenge in drug discovery is identifying the specific biological target responsible for a compound's observed activity. nih.gov In silico target fishing, also known as inverse virtual screening, addresses this by screening a bioactive compound against a large database of known protein structures. frontiersin.orgnih.gov This computational strategy can help elucidate a compound's mechanism of action or identify "off-targets" that could lead to adverse effects. nih.gov For derivatives of this compound that show promising activity in phenotypic screens, target fishing can generate hypotheses about their molecular targets, which can then be validated experimentally. researchgate.netnih.gov This approach is crucial for repurposing existing compounds and discovering new therapeutic applications. nih.gov

Table 2: Application of Computational Tools in Azetidinone Research

| Computational Approach | Description | Application for this compound |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov | Optimizing derivatives to improve binding to known targets (e.g., bacterial enzymes) and predicting activity. researchgate.netijpsr.com |

| PASS Online & ADME Prediction | In silico tools that predict the spectrum of biological activities (PASS) and the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. peerscientist.com | Evaluating the drug-likeness and potential therapeutic profile of new derivatives before synthesis. peerscientist.comresearchgate.net |

| Target Fishing / Inverse Screening | Uses a bioactive compound as a "bait" to screen against a library of potential biological targets to identify likely binding partners. nih.govresearchgate.net | Identifying novel molecular targets for derivatives, explaining their mechanism of action, or for drug repurposing. frontiersin.orgnih.gov |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups in a molecule that are responsible for its biological activity. nih.gov | Designing new molecules that retain the key features necessary for activity while having improved properties. |

Exploration of Novel Biological Target Interactions for this compound Derivatives

While the 2-azetidinone ring is famously associated with antibacterial activity, its derivatives are known to possess a wide range of pharmacological effects. nih.gov A key future direction is to systematically explore novel biological targets for derivatives of this compound, moving beyond traditional applications. This exploration could unveil new treatments for a variety of diseases, including cancer, inflammation, and metabolic disorders. nih.gov

Recent research has demonstrated that compounds with a 2-methoxyphenyl moiety can interact with a diverse set of biological targets. For example, derivatives have been investigated for their potential as antiplatelet agents and for their effects on serotonergic receptors, indicating a broad potential for influencing physiological pathways beyond infection. nih.govnih.gov Similarly, other azetidinone-containing compounds have been identified as inhibitors of enzymes like human tryptase, chymase, and various proteases, as well as showing potential as anticancer and antidiabetic agents. nih.govnih.gov

The strategy involves synthesizing a library of derivatives based on the this compound scaffold and screening them against panels of different enzymes and receptors. For instance, the 2,4-diaminopyrimidine (B92962) scaffold, which can be conceptually related to substituted azetidinones in drug design, has been used to develop potent inhibitors of Focal Adhesion Kinase (FAK), a target in cancer therapy. nih.gov By exploring targets such as kinases, proteases, and G-protein coupled receptors, researchers may identify novel and potent biological activities for this class of compounds. This approach could lead to the development of first-in-class therapeutics for diseases with unmet medical needs. nih.gov

Table 3: Potential Novel Biological Targets for Azetidinone Derivatives

| Target Class | Specific Examples | Potential Therapeutic Application | Rationale for Exploration |

|---|---|---|---|

| Kinases | Focal Adhesion Kinase (FAK), VEGFR2, Epidermal Growth Factor Receptor (EGFR) researchgate.netnih.govnih.gov | Anticancer | Kinases are crucial in cell signaling and proliferation; their inhibition is a major strategy in oncology. researchgate.netnih.gov |

| Serine Proteases | Human tryptase, chymase, thrombin, leukocyte elastase nih.gov | Anti-inflammatory, Anticoagulant | Azetidinones are known mechanism-based inhibitors of various proteases. nih.gov |

| G-Protein Coupled Receptors (GPCRs) | Serotonin receptors (5-HT1A, 5-HT7) nih.gov | Antidepressant, Anxiolytic | Compounds with the methoxyphenyl group have shown high affinity for these CNS targets. nih.gov |

| Nuclear Receptors | Peroxisome proliferator-activated receptor γ (PPARγ) nih.gov | Antidiabetic, Anti-inflammatory | Dual-targeting of receptors like PPARγ and VEGFR2 is an emerging cancer therapy strategy. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.